(3S,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol
Overview
Description
(3S,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is a complex organic compound with a unique structure that combines a piperidine ring, a naphthalene moiety, and a pyrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the naphthalene and pyrazole groups through a series of coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Scientific Research Applications
(3S,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific physiological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds synthesized through the Knoevenagel reaction, used in various organic synthesis applications.
Polycyclic Aromatic Compounds: Used in the construction of organometallic sandwich systems.
Uniqueness
(3S,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is unique due to its combination of a piperidine ring, a naphthalene moiety, and a pyrazole group. This structure provides it with distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3S,4S)-1-[(1-ethenylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-24-14-16(12-22-24)13-23-10-9-20(21(25)15-23)19-8-7-17-5-3-4-6-18(17)11-19/h2-8,11-12,14,20-21,25H,1,9-10,13,15H2/t20-,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSHYUAUHIDDRV-LEWJYISDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CN1C=C(C=N1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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